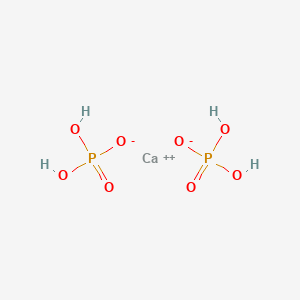
Calcium biphosphate
Cat. No. B1205293
Key on ui cas rn:
7758-23-8
M. Wt: 138.07 g/mol
InChI Key: UUVBYOGFRMMMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08951587B2
Procedure details


According to an advantageous embodiment of the invention, the method comprises a mixing of phosphoric acid with an aqueous suspension of calcium hydroxide, a formation of a first precipitate of calcium monohydrogenphosphate (DCP), a separation between the first precipitate and an aqueous solution of calcium dihydrogenphosphate (MCP), an addition to this aqueous solution of a strong base and a separation between a second precipitate and a clear solution of calcium dihydrogenphosphate (MCP), forming the said mineral additive.


Name
calcium dihydrogenphosphate
Identifiers


|
REACTION_CXSMILES
|
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[OH-].[Ca+2:7].[OH-]>>[P:1]([O-:5])([OH:4])([OH:3])=[O:2].[Ca+2:7].[P:1]([O-:5])([OH:4])([OH:3])=[O:2] |f:1.2.3,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a formation of a first precipitate of calcium monohydrogenphosphate (DCP), a separation between the first precipitate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
an aqueous solution of calcium dihydrogenphosphate (MCP), an addition to this aqueous solution of a strong base
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a separation between a second precipitate
|
Outcomes


Product
|
Name
|
calcium dihydrogenphosphate
|
|
Type
|
product
|
|
Smiles
|
P(=O)(O)(O)[O-].[Ca+2].P(=O)(O)(O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
